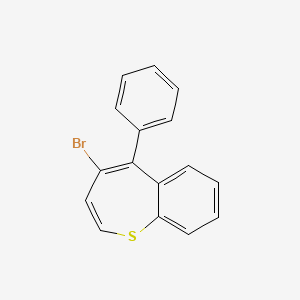

4-Bromo-5-phenyl-1-benzothiepine

Description

Structure

3D Structure

Properties

CAS No. |

66769-03-7 |

|---|---|

Molecular Formula |

C16H11BrS |

Molecular Weight |

315.2 g/mol |

IUPAC Name |

4-bromo-5-phenyl-1-benzothiepine |

InChI |

InChI=1S/C16H11BrS/c17-14-10-11-18-15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H |

InChI Key |

SWWGCLCCSHBMQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CSC3=CC=CC=C32)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Phenyl 1 Benzothiepine

Foundational Strategies for 1-Benzothiepine Core Construction

The formation of the seven-membered 1-benzothiepine ring is a critical first step. Several synthetic strategies have been developed for the construction of this and related benzothiazepine (B8601423) scaffolds, which can be adapted for the synthesis of the 1-benzothiepine core.

Cyclocondensation Approaches in Benzothiepine Ring Formation

Cyclocondensation reactions represent a versatile and widely employed method for the synthesis of heterocyclic systems, including benzothiazepines and, by extension, benzothiepines. These reactions typically involve the condensation of two or more molecules to form a ring. For instance, the reaction of o-aminothiophenol with α,β-unsaturated carbonyl compounds is a well-established route to 1,5-benzothiazepines. nih.govnih.govsapub.org This approach, known as a Michael addition followed by an intramolecular condensation, could be conceptually adapted. A plausible route to a 1-benzothiepine precursor would involve the reaction of a thiophenol derivative with a suitable three-carbon synthon, leading to the seven-membered ring.

A notable example in the synthesis of related structures involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with o-aminothiophenol to yield 1,5-benzothiazepine (B1259763) derivatives. sapub.org This highlights the utility of bifunctional reagents in constructing the heterocyclic core in a single pot.

Ring-Closing Metathesis (RCM) Applications in Benzothiepine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including those with ring sizes that are challenging to access through other methods. thieme-connect.deresearchgate.net The reaction utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. researchgate.net

For the synthesis of a 1-benzothiepine, a suitable diene precursor containing a sulfur atom integrated into the chain would be required. The strategic placement of two terminal alkene functionalities would allow for the ruthenium-catalyzed RCM to form the seven-membered ring. The popularity of Grubbs-type catalysts stems from their functional group tolerance and stability, making them suitable for complex molecule synthesis. researchgate.net While specific examples for 1-benzothiepine synthesis via RCM are not prevalent in the literature, the general applicability of this method to form 5- to 30-membered rings suggests its potential. libretexts.org

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a high degree of control over the ring-forming process. These reactions can be initiated by various means, including electrophilic or nucleophilic attack. For instance, the intramolecular Friedel-Crafts-type cyclization of a suitably functionalized precursor can lead to the formation of the benzothiepine ring system.

In a related context, the synthesis of 1,5-dibenzothiazepinones has been achieved through a multi-step process involving an initial aromatic nucleophilic substitution followed by reduction of a nitro group and subsequent cyclization. nih.gov Another approach involves the intramolecular cyclization of o-(phenylsulfanyl)phenylalkynes upon treatment with electrophiles, leading to the formation of 1-phenyl-1-benzothiophenium salts, which are closely related to the 1-benzothiepine skeleton.

Enantioselective and Stereoselective Synthetic Protocols for Benzothiepines

The development of enantioselective and stereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities. In the context of benzothiazepines, which are structurally similar to benzothiepines, enantioselective syntheses have been reported. For example, an enantioselective sulfa-Michael-cyclization reaction has been developed for the synthesis of 1,5-benzothiazepines using a chiral N,N'-dioxide/Yb(OTf)₃ complex, achieving high enantiomeric excesses.

Furthermore, asymmetric hydrogenation of unsaturated cyclic NH-lactams has been employed to produce chiral 1,5-benzothiazepines with excellent yields and enantioselectivities. researchgate.net These methodologies, while focused on the 1,5-benzothiazepine scaffold, provide a strong foundation for the development of stereoselective routes to 1-benzothiepines, should a chiral center be desired in the target molecule.

Targeted Introduction of Bromo and Phenyl Substituents

With the 1-benzothiepine core in hand, the next critical phase is the regioselective introduction of the bromo and phenyl substituents at the 4- and 5-positions, respectively.

A plausible and efficient strategy for the synthesis of 5-phenyl-1-benzothiepine would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govwku.edu This powerful C-C bond-forming reaction would involve the coupling of a halogenated 1-benzothiepine precursor (e.g., 5-bromo-1-benzothiepine) with phenylboronic acid. The Suzuki-Miyaura coupling is known for its high functional group tolerance and has been widely applied in the synthesis of biaryl compounds. nih.gov

An alternative approach would be to start with a phenyl-substituted precursor prior to the cyclization step to form the benzothiepine ring.

Regioselective Bromination Techniques for Benzothiepine Systems

The final step in the synthesis of 4-Bromo-5-phenyl-1-benzothiepine is the regioselective bromination of the 5-phenyl-1-benzothiepine intermediate. Electrophilic aromatic substitution is the most common method for the preparation of aryl bromides. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

In the case of 5-phenyl-1-benzothiepine, the directing effects of both the phenyl group and the thioether moiety of the benzothiepine ring system must be considered. The thioether group is generally an ortho-, para-director, while the phenyl group is also an ortho-, para-director. The position targeted for bromination is ortho to the phenyl group and on the benzenoid ring of the benzothiepine system.

Various brominating agents can be employed, such as N-bromosuccinimide (NBS), often in the presence of a catalyst or in a specific solvent system to enhance regioselectivity. The use of acetonitrile (B52724) as a solvent has been shown to increase the polarization of the N-Br bond in NBS, leading to enhanced reaction rates and regioselectivity in the bromination of activated arenes. Careful control of reaction conditions, including temperature and the choice of brominating agent, would be crucial to achieve the desired regioselectivity and afford the target compound, this compound.

Strategies for Phenyl Moiety Incorporation at C-5

The introduction of a phenyl group at the C-5 position of the 1-benzothiepine scaffold is a critical step in the synthesis of this compound. Various synthetic strategies can be employed to achieve this, primarily centered around the formation of a carbon-carbon bond at this specific position.

One of the most powerful and versatile methods for such arylations is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid (in this case, phenylboronic acid) with a halide or triflate at the C-5 position of the benzothiepine ring. For this to be feasible, a precursor such as 5-bromo- or 5-iodo-1-benzothiepine would be required. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. semanticscholar.orgnih.gov The efficiency of the Suzuki coupling can often be enhanced through microwave irradiation, which can significantly reduce reaction times. semanticscholar.orgnih.govnih.gov

An alternative approach involves the use of organometallic reagents such as phenyllithium (B1222949) or a phenyl Grignard reagent (phenylmagnesium bromide). These highly reactive nucleophiles can attack an electrophilic center at the C-5 position. For instance, a 1-benzothiepin-5-one derivative could serve as a suitable precursor, where the addition of the organometallic reagent to the carbonyl group, followed by dehydration, would yield the desired 5-phenyl-1-benzothiepine.

Furthermore, Friedel-Crafts type reactions could also be envisioned for the introduction of the phenyl group. This would involve the reaction of the benzothiepine core with a phenyl-containing electrophile, such as benzoyl chloride, in the presence of a Lewis acid catalyst. Subsequent reduction of the resulting ketone would furnish the phenyl substituent.

Convergent and Sequential Synthetic Approaches for Multi-Substituted Benzothiepines

The assembly of a multi-substituted molecule like this compound can be approached through two primary synthetic design philosophies: sequential and convergent synthesis.

A sequential (or linear) synthesis involves the step-by-step modification of a starting material. In the context of this compound, a plausible sequential route would begin with a pre-formed 1-benzothiepine core. This core would then undergo a series of reactions to introduce the bromo and phenyl substituents in a specific order. For example, one might first introduce the phenyl group at C-5 and then perform a regioselective bromination at the C-4 position. The key challenge in this approach is controlling the regioselectivity of each step, as the existing substituent can influence the position of the next functionalization.

The decision between a sequential and convergent approach is influenced by factors such as the complexity of the target molecule, the availability of starting materials, and the potential for side reactions. While sequential syntheses are often more straightforward to design, convergent syntheses can be more efficient for complex targets. beilstein-archives.orgnih.gov

| Synthetic Approach | Description | Advantages | Disadvantages |

| Sequential | Step-by-step modification of a starting material. | Simpler to design and execute for less complex molecules. | Can have lower overall yields due to the number of steps; challenges in controlling regioselectivity. |

| Convergent | Independent synthesis of key fragments followed by their assembly. | Higher overall yields for complex molecules; allows for parallel synthesis of fragments. | Requires more complex planning and synthesis of advanced intermediates. |

Evolution of Advanced Synthetic Protocols

The field of organic synthesis is continually evolving towards more efficient, environmentally friendly, and versatile methodologies. The synthesis of benzothiepines has benefited from these advancements, with the emergence of green chemistry principles, microwave-assisted techniques, and catalyst-free reactions.

Green Chemistry Principles in Benzothiepine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the context of benzothiepine synthesis, this has led to the exploration of more benign solvents, recyclable catalysts, and atom-economical reactions. nih.gov For instance, the use of water or polyethylene (B3416737) glycol (PEG) as reaction media, instead of volatile organic compounds, has been reported for the synthesis of related heterocyclic systems. semanticscholar.orgnih.gov The development of solid-supported catalysts also aligns with green chemistry principles, as they can be easily separated from the reaction mixture and potentially reused. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.nettandfonline.comijpsjournal.comresearchgate.netnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. researchgate.nettandfonline.comresearchgate.net In the synthesis of benzothiepines and their derivatives, microwave assistance has been successfully applied to various reactions, including cyclization and cross-coupling steps. semanticscholar.orgnih.govnih.govtandfonline.com The ability to rapidly heat the reaction mixture to a specific temperature allows for precise control over reaction conditions, which can be particularly beneficial for sensitive substrates or for minimizing the formation of side products.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Cyclization | Several hours | Minutes | tandfonline.com |

| Suzuki Coupling | Hours to days | Minutes to hours | semanticscholar.orgnih.gov |

Exploration of Catalyst-Free Methodologies for Benzothiepine Formation

While catalytic methods are highly effective, the development of catalyst-free reactions is a significant goal in organic synthesis as it can reduce costs, simplify purification processes, and avoid potential contamination of the final product with metal residues. rsc.orgnih.govrsc.orgnih.gov For the formation of the benzothiepine ring system, catalyst-free approaches are being explored. One such example is the Pschorr cyclization, which can proceed via the intramolecular decomposition of a diazonium salt, sometimes without the need for a metal catalyst, to form a new C-C bond and effect cyclization. wikipedia.org Additionally, certain multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, can sometimes proceed without a catalyst, offering a highly efficient and atom-economical route to complex heterocyclic systems. nih.govnih.gov The exploration of such catalyst-free methods represents a frontier in the synthesis of benzothiepines and other valuable heterocyclic compounds.

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 5 Phenyl 1 Benzothiepine

Electrophilic Reaction Profiles

The presence of the electron-donating sulfur atom and the phenyl substituent influences the electrophilic susceptibility of the benzothiepine core.

Bromination at Ring Carbon Atoms

Further bromination of 4-bromo-5-phenyl-1-benzothiepine would constitute an electrophilic aromatic substitution reaction. The regioselectivity of this transformation is governed by the directing effects of the existing substituents on the benzene (B151609) portion of the benzothiepine ring. The sulfur atom, being an ortho, para-director, would activate the positions ortho and para to it. However, steric hindrance from the existing bromine and phenyl groups on the thiepine (B12651377) ring would likely influence the site of further substitution.

The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, involving the generation of a bromonium ion (Br+) or a polarized bromine source, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. nih.gov Subsequent deprotonation re-establishes aromaticity, yielding the brominated product. The regiochemical outcome is a result of the relative stability of the possible arenium ion intermediates. researchgate.net

Common brominating agents for such transformations are presented in the table below.

| Reagent | Conditions |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C to room temperature |

| Bromine (Br₂) with a Lewis acid (e.g., FeBr₃) | Dichloromethane or carbon tetrachloride |

| 1,3-Dibromo-5,5-dimethylhydantoin | Various organic solvents |

Oxidation Reactions of the Thiepine Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiepine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides is a common and well-studied reaction in organic chemistry. organic-chemistry.org A variety of oxidizing agents can be employed, with the choice of reagent often determining the selectivity for the sulfoxide over the sulfone. For instance, mild oxidizing agents at controlled temperatures favor the formation of the sulfoxide. Stronger oxidizing agents or harsher reaction conditions will typically lead to the corresponding sulfone.

The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

A selection of reagents for the oxidation of sulfides is provided in the table below.

| Product | Reagent(s) |

| Sulfoxide | Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA), Sodium periodate (B1199274) (NaIO₄) |

| Sulfone | Excess hydrogen peroxide, Potassium permanganate (B83412) (KMnO₄), Oxone® |

S-Methylation and Sulfonium (B1226848) Salt Formation

The sulfur atom in this compound can act as a nucleophile and react with electrophiles, such as methylating agents, to form a sulfonium salt. This reaction involves the attack of the lone pair of electrons on the sulfur atom on the methyl group of the methylating agent, leading to the formation of a new carbon-sulfur bond and a positively charged sulfur center.

The formation of sulfonium salts is a key transformation, as they can serve as intermediates in various synthetic pathways. For example, they can undergo reactions with nucleophiles or act as precursors for ylide formation. The reactivity is analogous to S-alkylation observed in other sulfur-containing heterocycles. mdpi.com

Common methylating agents are listed in the table below.

| Reagent |

| Methyl iodide (CH₃I) |

| Methyl trifluoromethanesulfonate (B1224126) (MeOTf) |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) |

Nucleophilic Reaction Pathways

The presence of the bromine atom on the thiepine ring introduces a site for nucleophilic attack, leading to substitution or other transformations.

Nucleophilic Substitution at the Bromine Center

The carbon-bromine bond in this compound can potentially undergo nucleophilic substitution. However, nucleophilic aromatic substitution (SNAAr) on an unactivated aryl halide is generally difficult. The reactivity can be enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case here.

Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful method for the substitution of the bromine atom with a wide range of nucleophiles. For example, palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions would be expected to be effective. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck), and reductive elimination.

Potential nucleophiles and corresponding coupling reactions are outlined below.

| Reaction Type | Nucleophile/Reagent | Catalyst System |

| Suzuki Coupling | Boronic acids (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₄, CuI |

Ring-Opening Reactions and Their Mechanistic Investigations

The thiepine ring, a seven-membered sulfur-containing heterocycle, may undergo ring-opening reactions under specific conditions. Due to the inherent ring strain in a seven-membered ring compared to a six-membered analog, these reactions can be thermodynamically favorable.

Potential pathways for ring-opening could include:

Reductive Cleavage: Treatment with strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions) or lithium aluminum hydride, could potentially lead to the cleavage of the carbon-sulfur bonds.

Extrusion of Sulfur: Photochemical or thermal reactions, particularly in the presence of a suitable desulfurization agent (e.g., a phosphine), could lead to the extrusion of the sulfur atom to form a naphthalene (B1677914) derivative. This type of reaction is known for other sulfur-containing heterocycles.

Base-Induced Ring Contraction: Strong bases could potentially induce an elimination-addition sequence or a rearrangement, leading to a more stable ring system, such as a substituted thiophene (B33073) or a naphthalene derivative, through a ring-contraction mechanism.

Mechanistic investigations for such proposed reactions would involve detailed studies using isotopic labeling, kinetic analysis, and the trapping of intermediates to elucidate the precise reaction pathways.

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions represent a powerful tool in synthetic organic chemistry for the construction of complex cyclic systems. In the context of this compound, the thiepine ring offers a conjugated system that can participate in such pericyclic reactions.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. researchgate.netrsc.org The thiepine ring within the this compound structure contains a conjugated diene moiety, rendering it a potential candidate for participation in Diels-Alder reactions. The reactivity in these reactions is highly dependent on the electronic nature of both the diene and the dienophile. Generally, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

While specific experimental data on the Diels-Alder reactivity of this compound is not extensively documented, the behavior of related benzothiophene (B83047) and thiepine systems provides valuable insights. For instance, benzothieno[2,3-c]pyran-3-ones and their isomeric [3,2-c]pyranones, which are stable analogs of benzothiophene-2,3-quinodimethane, have been shown to undergo Diels-Alder reactions with alkynes. rsc.orgopenalex.org These reactions proceed via a [4+2] cycloaddition followed by the extrusion of carbon dioxide to yield dibenzothiophenes. rsc.org The regiochemistry of these additions is a key aspect of their utility.

In the case of this compound, the diene system of the thiepine ring can be expected to react with potent dienophiles. The presence of the phenyl group at the 5-position and the bromo group at the 4-position will influence the electron density and steric accessibility of the diene, thereby affecting the rate and selectivity of the cycloaddition.

Table 1: General Principles of Diels-Alder Reactions in Thiepine-Related Systems

| Diene System | Dienophile | General Outcome | Factors Influencing Reactivity |

| Thiepine Ring | Electron-deficient alkenes/alkynes | Formation of a bicyclic adduct | Substituents on the thiepine ring and dienophile |

| Benzothieno-pyranones | Alkynes | Dibenzothiophene formation after CO2 extrusion | Regiochemistry controlled by substituents |

| Thiochalcones | Dienophiles | Formation of 4H-thiopyrans | Substitution pattern on the thiochalcone |

1,3-Dipolar cycloadditions are powerful pericyclic reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct five-membered heterocyclic rings. wikipedia.org The double bond within the thiepine ring of this compound can act as a dipolarophile, reacting with various 1,3-dipoles. Nitrilimines (R-C≡N⁺-N⁻-R') are highly reactive 1,3-dipoles that are typically generated in situ and readily undergo cycloaddition reactions. researchgate.net

The reaction of a thiepine system with a nitrilimine would be expected to yield a pyrazole-fused heterocyclic scaffold. The regioselectivity of this cycloaddition is a critical consideration and is influenced by both steric and electronic factors of the reactants. researchgate.net While specific studies on this compound are not available, research on the 1,3-dipolar cycloaddition of nitrilimines with other alkenes, such as β-caryophyllene, demonstrates the feasibility of introducing pyrazoline fragments into complex molecules. mdpi.comnih.gov These reactions can proceed with high regio- and stereoselectivity. mdpi.com

Other potential 1,3-dipoles that could react with the thiepine moiety include nitrile oxides, which would lead to isoxazole-fused products, and azides, which would form triazoles. youtube.com

Table 2: Predicted Outcomes of 1,3-Dipolar Cycloadditions with the Thiepine Moiety

| 1,3-Dipole | Dipolarophile Moiety | Expected Product | Key Considerations |

| Nitrilimine | C=C bond of thiepine ring | Pyrazole-fused benzothiepine | Regioselectivity, in situ generation of dipole |

| Nitrile Oxide | C=C bond of thiepine ring | Isoxazole-fused benzothiepine | Regioselectivity |

| Azide | C=C bond of thiepine ring | Triazole-fused benzothiepine | Potential for "click" chemistry modifications |

Rearrangement Reactions

Rearrangement reactions of thiepine and benzothiepine systems can lead to the formation of diverse and structurally complex molecular architectures. These transformations can be induced thermally or photochemically.

Thiepine rings are known to exist in equilibrium with their valence isomers, the corresponding thianorcaradienes (a bicyclo[4.1.0]hepta-2,4-diene system containing a sulfur atom). beilstein-journals.org This equilibrium is analogous to the well-studied cycloheptatriene-norcaradiene valence isomerization. beilstein-journals.org The position of this equilibrium is influenced by the substituents on the ring and the presence of fused aromatic systems. beilstein-journals.org

For the parent thiepine, the monocyclic form is generally favored. beilstein-journals.org However, the introduction of substituents can shift the equilibrium. In the case of this compound, the fusion of the benzene ring and the presence of the bromo and phenyl groups would significantly influence the stability of the thiepine versus the thianorcaradiene isomer. The formation of the bicyclic thianorcaradiene involves the creation of a three-membered thiirane (B1199164) ring. The reactivity of such strained three-membered rings can be tuned by substituents. nih.gov While specific data for this compound is unavailable, the general principles of this equilibrium are well-established for related heterocyclic systems like oxepines and azepines. researchgate.netwikipedia.org

Thermal rearrangements of benzothiepine derivatives can lead to interesting skeletal transformations. For example, studies on the thermal rearrangement of 3,4-di(methoxycarbonyl)-5-hydroxybenzo[b]thiepin have been reported. researchgate.net While the specific rearrangement pathways are highly dependent on the substitution pattern, they often involve ring contraction or expansion, or sigmatropic shifts.

In a related context, the thermal rearrangement of 1-substituted 1H-azepines, which are nitrogen analogs of thiepines, can lead to the formation of 6-amino-fulvenes through a series of steps that may involve intermediate bicyclic species. rsc.org Similarly, thiocarbonyl-stabilised triphenylphosphonium ylides can undergo thermal rearrangement involving the transfer of a phenyl group from phosphorus to sulfur, leading to (Z)-1-diphenylphosphino-2-(phenylsulfenyl)alkenes. mdpi.comnih.gov Although these are different systems, they illustrate the types of complex rearrangements that can occur in sulfur-containing heterocycles upon heating. The specific thermal behavior of this compound would require dedicated experimental investigation.

Derivatives and Structural Modifications of 4 Bromo 5 Phenyl 1 Benzothiepine

Synthesis of Analogues with Diverse Substituent Patterns

The 4-Bromo-5-phenyl-1-benzothiepine framework allows for significant structural diversification through the synthesis of analogues with various substituent patterns. These modifications can be strategically placed on the phenyl ring, the benzothiepine core, or through the construction of entirely new fused heterocyclic systems.

The introduction of halogen atoms onto the benzothiepine scaffold is a common strategy for modulating its chemical and biological properties. While the parent compound is brominated at the 4-position, further modifications involving different halogens or substitution patterns on the fused benzene (B151609) ring have been explored in related benzothiazepine (B8601423) systems. nih.govnih.gov

In studies on 1,5-benzothiazepine (B1259763) derivatives, which share a structural relationship with benzothiepines, halogen substituents were introduced onto the fused benzene ring to enhance biological activity. nih.gov For instance, the synthesis of an 8-chloro derivative of a diltiazem (B1670644) analogue resulted in a potent compound selected for further clinical evaluation. nih.gov Furthermore, research on other 1,5-benzothiazepines has shown that halogenated phenyl substitutions can significantly improve bioactivity. nih.gov

The principles of electrophilic aromatic substitution and the effects of existing substituents guide these modifications. libretexts.org The electronegativity and size of the halogen can influence the reactivity of the aromatic ring. libretexts.orgnih.gov While bromine is a deactivating group, it directs incoming electrophiles to the ortho and para positions, a principle that can be used to synthesize further halogenated derivatives. libretexts.org

A significant area of research involves the annulation of additional heterocyclic rings onto the benzothiepine framework, leading to complex polycyclic systems such as benzothiepino-pyridines and benzothiepino-pyrazoles.

Benzothiepino-pyridines: The synthesis of benzothiepino-pyridines has been achieved through various strategies. One approach involves the reaction of 4-arylmethylene-3,4-dihydro- rsc.org-benzothiepin-5(2H)-ones with malononitrile (B47326) in the presence of sodium and an alcohol. This reaction regioselectively yields 2-alkoxy-4-aryl-5,6-dihydro- rsc.org-benzothiepino[5,4-b]pyridine-3-carbonitriles. cornell.edu Another route to a different isomer, 8-phenyl rsc.orgbenzothiepino[3,2-c]pyridine, has also been developed and shown to possess significant antifungal properties. rsc.orgnih.gov

Benzothiepino-pyrazoles: The construction of pyrazole (B372694) rings fused to the benzothiepine system has not been extensively detailed in available literature for the specific this compound parent structure. However, general pyrazole synthesis, often achieved by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound, provides a foundational method that could be adapted. rsc.org More specifically, the synthesis of spiro-fused benzothiepine-pyrazoles has been accomplished (see section 4.3), indicating the feasibility of creating fused systems through different synthetic strategies. cornell.edu The reaction of 2-phenyl rsc.orgnih.govbenzothiazepin-4(5H)-one with various reagents has also been shown to produce fused pyrido- and thiopyrano- derivatives, further illustrating the versatility of the core structure in forming fused systems. ekb.eg

Preparation and Characteristics of Sulfone and Sulfoxide (B87167) Derivatives of this compound

Oxidation of the sulfur atom in the thiepine (B12651377) ring provides access to sulfoxide and sulfone derivatives, which exhibit distinct chemical and physical properties. The sulfone, in particular, has been a target of synthetic efforts.

The synthesis of 1-benzothiepine-1,1-dioxide derivatives is well-documented. rsc.orgnih.govgoogle.com These compounds can be prepared through the oxidation of the corresponding benzothiepine. A one-pot, two-step synthesis has been reported for producing diaroyl benzothiepine-1,1-dioxides. rsc.org In other research, 1-benzothiepine-1,1-dioxide derivatives have been investigated as potential CCR5 antagonists. nih.gov A specific compound, this compound-1,1-dioxide, is documented in chemical databases, confirming its synthesis and availability. lookchem.com Patents also describe various substituted benzothiepine 1,1-dioxide derivatives, highlighting their importance in medicinal chemistry research. google.comgoogle.com

The general transformation from a sulfide (B99878) to a sulfone typically involves oxidation with agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The intermediate sulfoxide can sometimes be isolated under controlled reaction conditions.

Table 1: Selected Benzothiepine Sulfone Derivatives and Precursors

| Compound Name | CAS Number | Molecular Formula | Notes | Reference |

|---|---|---|---|---|

| This compound-1,1-dioxide | 823838-52-4 | C16H11BrO2S | The direct sulfone derivative of the parent compound. | lookchem.com |

| 1-Benzothiepine-1,1-dioxide | Not specified | Not specified | Synthesized as part of a study on CCR5 antagonists. | nih.gov |

Regio- and Stereoselective Synthesis of Spiro-Fused Benzothiepine Systems

The construction of spirocyclic systems, where a single atom is common to two rings, represents a sophisticated approach to creating three-dimensional complexity from the benzothiepine scaffold. Research has demonstrated the successful regio- and stereoselective synthesis of spiro-fused benzothiepines.

A key example is the reaction of (4E)-4-arylmethylene-3,4-dihydro-1-benzothiepin-5(2H)-ones with nitrilimines. cornell.edu This [3+2] cycloaddition reaction proceeds in a highly regioselective manner to afford 2′,4′,5′-triaryl-2,2′,3,4′-tetrahydro-spiro[1-benzothiepine-4(5H),3′(3H)-pyrazol]-5-ones. cornell.edu X-ray crystallography confirmed the specific stereochemistry of the products as (3′R, 4′S), indicating a high degree of stereocontrol in the cycloaddition process. cornell.edu This methodology provides a direct route to complex spiro-pyrazolone derivatives of the benzothiepine system.

Table 2: Spiro-Fused Benzothiepine Derivatives

| Compound Class | Synthetic Precursor | Key Reaction | Stereochemistry | Reference |

|---|---|---|---|---|

| Spiro[1-benzothiepine-4(5H),3′(3H)-pyrazol]-5-ones | (4E)-4-Arylmethylene-3,4-dihydro-1-benzothiepin-5(2H)-ones | 1,3-Dipolar cycloaddition with nitrilimines | High regio- and stereoselectivity (3′R, 4′S) | cornell.edu |

This ability to construct intricate spiro-fused architectures further underscores the versatility of the benzothiepine core in advanced organic synthesis.

Spectroscopic Characterization Methodologies for 4 Bromo 5 Phenyl 1 Benzothiepine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-bromo-5-phenyl-1-benzothiepine and its derivatives in solution. By analyzing various NMR parameters, including chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Applications of ¹H NMR Spectroscopy

The aromatic protons on the fused benzene (B151609) ring and the phenyl substituent typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution pattern. For instance, the protons on the brominated benzene ring will exhibit characteristic splitting patterns depending on their position relative to the bromine and sulfur atoms. The protons of the phenyl group at position 5 will also show distinct multiplets.

The protons on the thiepine (B12651377) ring itself, specifically at positions 2 and 3 if they are not substituted, would appear in a region influenced by the adjacent sulfur atom and the double bond. Their chemical shifts and the vicinal coupling constants (³JHH) between them would be critical in determining the conformation of the seven-membered ring. In related benzothiazepine (B8601423) systems, methylene (B1212753) protons adjacent to the sulfur and nitrogen atoms have been observed at specific chemical shifts that are sensitive to the ring's conformation. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (benzo-fused ring) | 7.0 - 8.0 | m | The exact shifts and coupling patterns depend on the positions of other substituents. |

| Aromatic (phenyl ring) | 7.2 - 7.8 | m | Protons will show characteristic ortho, meta, and para couplings. |

| Vinylic (thiepine ring) | 6.0 - 7.0 | d, dd | Dependent on substitution and conformation. The proton at C2 would likely be a doublet. |

Note: These are predicted values based on known data for similar structures. Actual values may vary.

Utilization of ¹³C NMR and Other Relevant Nuclei (e.g., ⁷⁷Se, ¹¹⁹Sn)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are spread over a wide range, with quaternary carbons and carbons attached to heteroatoms showing distinct signals. The carbonyl carbon in related benzothiazepinones, for example, appears significantly downfield. researchgate.net The carbon atom attached to the bromine (C-4) will have its chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (C-Br) | 110 - 125 | The bromine substituent causes a characteristic shift. |

| Aromatic (other) | 120 - 145 | Quaternary carbons will have distinct shifts from protonated carbons. |

| Vinylic (C=C) | 125 - 150 | The carbons of the double bond in the thiepine ring. |

| C-S | ~130-140 | Carbon adjacent to the sulfur atom. |

Note: These are predicted values based on known data for similar structures. Actual values may vary.

For derivatives of this compound containing other heteroatoms, the NMR of those nuclei can provide invaluable information.

⁷⁷Se NMR: In selenium-containing analogues, where the sulfur atom is replaced by a selenium atom (a 1-benzoselenepine), ⁷⁷Se NMR spectroscopy would be highly informative. ⁷⁷Se is a spin-1/2 nucleus with a wide chemical shift range, making it very sensitive to the electronic environment. scilit.comorganicchemistrydata.orgresearchgate.netmdpi.comnih.gov The ⁷⁷Se chemical shift would be a direct probe of the electronic state and bonding of the selenium atom within the heterocyclic ring. scilit.comresearchgate.netmdpi.com

¹¹⁹Sn NMR: If this compound is used as a ligand for an organotin moiety, or if a tin-containing functional group is incorporated, ¹¹⁹Sn NMR would be essential for characterization. rsc.orgnorthwestern.eduhuji.ac.ilresearchgate.net ¹¹⁹Sn is a sensitive spin-1/2 nucleus, and its chemical shift and coupling constants to other nuclei (e.g., ¹H, ¹³C) provide details about the coordination number, geometry, and bonding at the tin center. rsc.orgnorthwestern.eduhuji.ac.ilresearchgate.net

Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex molecules like this compound, and for determining their stereochemistry. libretexts.orgwalisongo.ac.iduvic.ca

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net This is crucial for tracing out the connectivity of the proton spin systems within the aromatic rings and the thiepine ring. For example, it would allow for the sequential assignment of the protons on the phenyl and benzo-fused rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbons (one-bond ¹H-¹³C correlations). This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). libretexts.orgresearchgate.netresearchgate.net This is particularly powerful for identifying the connectivity between different spin systems and for assigning quaternary carbons, which are not observed in HSQC/HMQC spectra. For instance, an HMBC correlation from a proton on the phenyl ring to the carbon at position 5 of the benzothiepine core would confirm the attachment of the phenyl group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. This is the primary NMR method for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal the relative orientation of the phenyl group with respect to the benzothiepine ring system and help to define the conformation of the seven-membered ring. researchgate.netsciforum.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Analysis of Diagnostic Vibrational Modes and Functional Group Presence

The FT-IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene and phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. nih.govnih.govnih.gov

C-Br stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. nih.gov

C-S stretching: The carbon-sulfur stretching vibration is generally weak and appears in the 700-600 cm⁻¹ region.

Out-of-plane C-H bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region due to out-of-plane C-H bending vibrations. nih.gov

Raman spectroscopy would be particularly useful for observing the symmetric and non-polar vibrations, such as the C=C and C-S stretching modes, which may be weak in the IR spectrum. researchgate.netnih.govnih.govresearchgate.net

Table 3: Predicted Diagnostic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-S stretch | 700 - 600 | Weak | Medium |

| C-Br stretch | 600 - 500 | Strong | Medium |

| Aromatic C-H out-of-plane bend | 900 - 675 | Strong | Weak |

Surface-Enhanced Vibrational Spectroscopy (SERS, SEIRA) for Adsorption and Interfacial Behavior Studies

Surface-enhanced Raman scattering (SERS) and surface-enhanced infrared absorption (SEIRA) are highly sensitive techniques used to study the vibrational spectra of molecules adsorbed on nanostructured metal surfaces (typically gold or silver). rsc.org These techniques can provide valuable insights into the adsorption geometry and interfacial behavior of this compound and its derivatives. rsc.orgresearchgate.net

For sulfur-containing molecules like thiophenes and their derivatives, the sulfur atom often acts as a binding site to the metal surface. rsc.orgresearchgate.net In a SERS or SEIRA experiment with this compound, the enhancement of specific vibrational modes can indicate the orientation of the molecule on the surface. For example, a strong enhancement of the C-S vibrational modes would suggest that the sulfur atom is in close proximity to the metal surface. The orientation of the aromatic rings relative to the surface could also be deduced from the enhancement patterns of the in-plane and out-of-plane vibrational modes. These studies are crucial for understanding how these molecules interact with surfaces, which is relevant in fields such as catalysis, sensor development, and materials science. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and its derivatives, as well as for gaining insight into their structural composition through fragmentation analysis. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides the molecular ion peak (M+), which corresponds to the molecular weight of the molecule. For instance, in the analysis of related brominated heterocyclic compounds, the molecular ion peak is a key identifier. hilarispublisher.com The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers a virtual fingerprint of the molecule's structure.

Common fragmentation pathways for similar heterocyclic systems, such as benzodiazepines, often involve the loss of small, stable neutral molecules like carbon monoxide (CO). nih.gov For example, protonated 1,4-benzodiazepines frequently exhibit a primary fragmentation pathway involving the elimination of CO. nih.gov In the case of butyrophenone, a model compound for certain fragmentation reactions, characteristic fragment ions are observed at m/z 105 and 120, corresponding to α-cleavage and McLafferty rearrangement, respectively. nih.gov The analysis of these fragmentation patterns is crucial for confirming the identity and structural features of novel derivatives. mdpi.com

For brominated compounds, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a characteristic M+ and M+2 pattern in the mass spectrum, providing a clear indicator of the presence of a bromine atom in the molecule and its fragments.

Table 1: Illustrative Mass Spectrometry Data for Related Bromo-Phenyl Compounds

| Compound/Fragment | m/z (Mass-to-charge ratio) | Significance |

| Molecular Ion (M+) | Varies | Indicates the molecular weight of the compound. |

| [M-Br]+ | M - 79/81 | Loss of a bromine radical. |

| Phenyl cation | 77 | Characteristic fragment of a phenyl group. |

| Bromophenyl cation | 156/158 | Characteristic fragment of a bromophenyl group. |

This table is illustrative and specific m/z values will depend on the exact molecular formula of the derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions and extent of conjugation within this compound and its derivatives. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uzh.ch

The absorption maxima (λmax) in a UV-Vis spectrum are indicative of the types of electronic transitions occurring within the molecule, primarily π → π* and n → π* transitions. uzh.ch The presence of the benzothiepine ring system, along with the phenyl and bromo substituents, creates an extended conjugated system. Alterations to this system, such as the introduction of different functional groups in derivatives, will lead to shifts in the λmax values.

For example, studies on related heterocyclic compounds like 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have utilized UV-Vis spectroscopy in conjunction with theoretical calculations (TDDFT) to understand intramolecular charge transfer (ICT) within the molecule. nih.gov The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial in determining the electronic transitions. nih.gov The energy gap between HOMO and LUMO dictates the wavelength of absorption. scielo.org.za

Table 2: Typical UV-Vis Absorption Data and Electronic Transitions

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Associated with conjugated systems. uzh.ch |

| n → π | 300 - 500 | Excitation of an electron from a non-bonding orbital (e.g., on the sulfur atom) to a π antibonding orbital. |

The specific λmax values for this compound and its derivatives would require experimental measurement.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a detailed model of the molecular structure.

This method provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. For complex heterocyclic systems, X-ray crystallography has been indispensable. For instance, the crystal structure of [(4'-bromo)Phe4,Leu5]-enkephalin was determined using this technique, revealing a specific beta-turn conformation. nih.gov Similarly, the structures of various bromo-derivatives of other complex organic molecules have been successfully elucidated, providing insights into their supramolecular assembly through interactions like halogen–π interactions. semanticscholar.org

The crystallographic data also reveals intermolecular interactions within the crystal lattice, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. nih.govmdpi.com In the study of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, X-ray diffraction revealed a three-dimensional framework held together by hydrogen bonds and secondary S···Br and S···S interactions. nih.gov

Table 3: Key Crystallographic Parameters for a Hypothetical Crystal of a this compound Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c, C2 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit in the crystal. mdpi.comresearchgate.net |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsional Angles (°) | The dihedral angles that describe the conformation around a chemical bond. |

These parameters are specific to a single crystal structure determination and would need to be experimentally determined.

Computational and Theoretical Investigations of 4 Bromo 5 Phenyl 1 Benzothiepine

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For a molecule such as 4-bromo-5-phenyl-1-benzothiepine, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G* or larger), would be the first step in any theoretical investigation.

The process begins with geometry optimization , where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable three-dimensional structure of the molecule. For this compound, this would reveal crucial information about the planarity of the benzothiepine ring system and the preferred orientation of the phenyl substituent. Studies on related heterocyclic systems, such as 1,5-benzodiazepin-2-thiones, have successfully used the B3LYP/6-31++G** level of theory to obtain stable optimized geometries that are in good agreement with experimental data. espublisher.com

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes:

Electron Distribution and Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. This would highlight the electrophilic and nucleophilic centers within the molecule. For instance, the sulfur and bromine atoms would be of particular interest due to their electronegativity and potential to engage in intermolecular interactions.

Molecular Orbitals: DFT calculations provide the energies and shapes of all molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of special significance.

Theoretical investigations on analogous compounds like benzodiazepines have demonstrated the utility of DFT in determining these electronic parameters, both in the gas phase and in solution, to understand their stability and reactivity. derpharmachemica.com

Table of Expected Geometrical Parameters from DFT: (Note: As no specific experimental or computational data for this compound is publicly available, this table represents typical bond lengths that would be determined through DFT calculations based on standard values in related structures.)

| Parameter | Expected Bond Length (Å) |

| C-S (in thiepine (B12651377) ring) | ~1.75 - 1.85 |

| C=C (in thiepine ring) | ~1.34 - 1.36 |

| C-C (in benzene (B151609) ring) | ~1.39 - 1.41 |

| C-Br | ~1.88 - 1.92 |

| C-C (phenyl-thiepine link) | ~1.48 - 1.52 |

Application of Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. youtube.com The energy and spatial distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.

For this compound, FMO analysis would involve:

Identifying the HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, making the molecule an electrophile. youtube.com

Mapping the Orbital Densities: The locations within the molecule where the HOMO and LUMO have the highest density (largest lobes) indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For example, in electrophilic aromatic substitution, the reaction will preferentially occur at the carbon atom with the largest HOMO coefficient.

Calculating the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org Studies on benzothiazole (B30560) derivatives have shown that substituents can significantly alter this gap; for instance, electron-withdrawing groups tend to lower the gap, increasing reactivity. scirp.orgnih.gov

In the context of this compound, the phenyl and bromo substituents would be expected to modulate the energy and distribution of the frontier orbitals, thereby influencing its reactivity profile. The phenyl group might participate in conjugation, delocalizing the electron density of the frontier orbitals, while the electron-withdrawing nature of the bromine atom would also play a significant role.

Conformational Analysis and Exploration of Energy Landscapes

The seven-membered thiepine ring in 1-benzothiepine is not planar and can adopt several different conformations. The presence of bulky substituents like the phenyl group at position 5 adds further complexity to its conformational preferences.

Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers for interconversion between them. For this compound, this would involve:

Potential Energy Surface (PES) Scan: By systematically rotating the key dihedral angles (e.g., those within the thiepine ring and the angle of the phenyl group relative to the ring), a potential energy surface can be mapped out. The minima on this surface correspond to stable or metastable conformers.

Identifying Low-Energy Conformers: Computational studies on related seven-membered heterocyclic systems, such as benzoxathiepine and tetrahydro-1,4-benzothiazepine derivatives, have revealed that these rings typically exist in puckered chair-like or boat-like conformations. rsc.orgresearchgate.net For this compound, it would be expected that conformers minimizing steric hindrance between the phenyl group and the rest of the molecule would be energetically favored. The phenyl group would likely adopt a pseudo-equatorial position to reduce steric clash.

Energy Landscapes: A full exploration of the conformational landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules. The energy barriers between conformers, determined by finding the transition states on the PES, provide information about the rates of conformational change.

Theoretical Insights into Sulfur Hypervalency within Thiepine Frameworks

The concept of hypervalency is often invoked to describe the bonding in molecules where a main group element, like sulfur, appears to have more than eight electrons in its valence shell. While older models suggested the involvement of d-orbitals to accommodate these extra electrons, modern quantum chemical calculations have provided a more nuanced picture.

In the context of the 1-benzothiepine framework, the sulfur atom is divalent. However, its oxidized forms, such as the sulfoxide (B87167) (S=O) and sulfone (SO2) derivatives, are common and are where the question of hypervalency becomes relevant. Theoretical studies on sulfur oxyanions and other related compounds have shown that the participation of sulfur's 3d orbitals in bonding is minimal. researchgate.net The bonding in these "hypervalent" species is better described by a model involving highly polarized covalent bonds and, in some cases, three-center-four-electron bonds, without exceeding the octet on the central sulfur atom in terms of electron count in its valence orbitals.

A theoretical investigation into the oxidized derivatives of this compound would likely confirm these findings. Natural Bond Orbital (NBO) analysis would be a key tool to probe the nature of the S-O bonds, quantifying the orbital contributions and demonstrating that the bonding can be explained without significant d-orbital hybridization. This modern understanding of bonding in sulfur compounds is crucial for accurately describing their electronic structure and reactivity. arxiv.org

Detailed Mechanistic Studies of Thiepine Valence Isomerization

Thiepines are known to be relatively unstable and can undergo valence isomerization, a type of pericyclic reaction where constitutional isomers can interconvert. wikipedia.org The parent thiepine, for instance, is predicted to be antiaromatic and readily eliminates a sulfur atom to form the much more stable benzene. This process is thought to proceed through a bicyclic intermediate, thianorcaradiene.

For 1-benzothiepine and its derivatives, a similar valence isomerization to a benzothianorcaradiene intermediate is a plausible reaction pathway. A detailed mechanistic study of this process for this compound would involve:

Locating Transition States: Using DFT or higher-level ab initio methods, the transition state structure for the isomerization would be located on the potential energy surface. This is the highest energy point along the reaction coordinate and is crucial for determining the activation energy of the reaction.

Calculating Activation Barriers: The energy difference between the reactant (the benzothiepine) and the transition state gives the activation barrier. A high barrier would indicate a slow, likely unobservable, reaction at normal temperatures, while a low barrier would suggest that the molecule is prone to isomerization.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactant and the product (or intermediate), confirming that the located transition state indeed connects the two species.

Influence of Substituents: The bromo and phenyl substituents would be expected to influence the stability of both the benzothiepine itself and the transition state for isomerization. Their electronic and steric effects could either raise or lower the activation barrier, thus affecting the kinetic stability of the molecule. For example, theoretical studies on the isomerization of azepine derivatives show that substituents play a critical role in the reaction dynamics. researchgate.net

Understanding these potential isomerization pathways is essential for predicting the stability and shelf-life of this compound and for designing synthetic routes that avoid unwanted rearrangements.

Advanced Applications in Organic Chemistry and Materials Science

Role as a Versatile Synthetic Scaffold in Complex Molecular Architectures

The benzothiepine core is a valuable building block for the assembly of complex molecular structures. nih.gov Synthetic strategies have been developed to access this ring system, which can then be elaborated into more intricate molecules. For instance, research has demonstrated the conversion of benzocycloheptene (B12447271) rings into benzothiepine structures to modulate biological activity. nih.gov This highlights the scaffold's role as a key intermediate that can be accessed from other cyclic systems.

Furthermore, efficient one-pot, multi-step synthetic methods have been reported for creating highly substituted benzothiepine derivatives, such as diaroyl benzothiepine-1,1-dioxides. rsc.orgresearchgate.net These processes involve the construction of the seven-membered ring through the formation of multiple carbon-sulfur and carbon-carbon bonds under mild conditions, demonstrating the scaffold's accessibility. rsc.org The presence of a bromine atom on the 4-Bromo-5-phenyl-1-benzothiepine molecule offers a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for its seamless integration into larger, multi-component molecular architectures. This versatility positions the compound as a foundational element for constructing novel organic materials and pharmacologically relevant molecules. nih.gov

Design of Ligands and Their Application in Coordination Chemistry

Sulfur-containing heterocycles are of significant interest in the field of coordination chemistry. researchgate.netalfa-chemistry.com According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom in the thiepine (B12651377) ring is a soft donor, making it particularly effective at forming stable complexes with soft metal ions, especially transition metals. alfa-chemistry.comnih.gov The thioether group within the benzothiepine structure can act as a neutral ligand, coordinating to metal centers through one of the lone pairs of electrons on the sulfur atom. alfa-chemistry.com

The design of ligands based on sulfur-containing heterocycles has been explored for applications such as stabilizing specific oxidation states of metals, like copper(I), which is important in radiopharmaceutical chemistry. nih.gov The flexible nature of the seven-membered thiepine ring in this compound could allow it to adapt to the preferred coordination geometries of various metal centers. This adaptability, combined with the electronic influence of the phenyl and bromo substituents, could be harnessed to create ligands with tailored affinities and selectivities. For example, coordination polymers based on sulfur-containing ligands have been synthesized, demonstrating their utility in constructing extended solid-state structures. tandfonline.com The this compound scaffold could therefore serve as a foundational component for novel mono- or multidentate ligands for catalysis, sensing, or the development of new materials. mdpi.com

Table 1: Potential Applications of this compound

| Application Area | Specific Role of this compound | Relevant Chemical Features |

|---|---|---|

| Complex Synthesis | Intermediate for multi-component molecules via cross-coupling. | Bromine atom as a reactive handle. |

| Coordination Chemistry | Soft donor ligand for transition metals. | Sulfur atom in the thiepine ring. |

| Materials Science | Scaffold for fluorescent materials. | Extended conjugation from phenyl group, heavy atom effect from bromine. |

| Mechanistic Studies | Probe for steric and electronic effects in reactions. | Defined, non-planar 7-membered ring geometry. |

Exploration of Optoelectronic Properties (e.g., Fluorescence) and Potential in Materials Science

Heterocyclic compounds form the backbone of many advanced materials, including those with interesting photophysical properties. While thiophene-based materials are widely studied for their electronic and emissive properties, they can sometimes suffer from lower fluorescence quantum yields. rsc.org The benzothiepine scaffold offers an alternative, larger ring system that could lead to different optoelectronic characteristics. The incorporation of a phenyl group in this compound extends the π-conjugated system, which is a fundamental strategy for tuning absorption and emission wavelengths in fluorescent molecules.

Furthermore, the presence of the bromine atom can influence the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This can enhance phosphorescence or be exploited in applications like photodynamic therapy or organic light-emitting diodes (OLEDs). Research has shown that coordination polymers built from sulfur-containing ligands can exhibit solid-state photoluminescence. tandfonline.com This suggests that both the standalone this compound molecule and its potential metal complexes are promising candidates for investigation as new fluorescent or phosphorescent materials. researchgate.netmdpi.com

Utility as Mechanistic Probes in Elucidating Organic Reaction Pathways

The specific structure of this compound lends itself to use as a mechanistic probe in the study of organic reactions. The seven-membered thiepine ring is non-planar and possesses a defined conformational profile. This fixed geometry can be used to investigate how steric hindrance and the spatial arrangement of substituents influence the course of a reaction. For example, by studying the relative rates of reaction at the bromine atom or other positions on the ring, chemists can gain insight into the transition state geometries of various transformations.

The bromine atom itself is a key functional group for such studies. Its reactivity in reactions like metal-halogen exchange or oxidative addition is well-understood, but its behavior on the unique benzothiepine scaffold could reveal subtle electronic or steric effects imposed by the ring system. By comparing its reactivity to simpler bromoarenes, one could quantify the influence of the sulfur-containing seven-membered ring. The molecule could thus serve as a specialized substrate to test mechanistic hypotheses and refine the understanding of reaction pathways involving complex heterocyclic systems.

Future Directions and Emerging Research Paradigms

Novel Synthetic Route Discovery for Substituted Benzothiepines

The development of efficient and versatile synthetic methodologies is the bedrock of chemical innovation. For substituted benzothiepines, including the title compound, the exploration of novel synthetic routes is paramount to unlocking their full potential. Current strategies often rely on multi-step sequences, and future research will likely focus on more atom-economical and sustainable approaches.

One promising avenue is the application of intramolecular cyclization strategies. Research into the synthesis of related sulfur heterocycles, such as benzothiazoles and benzothiophenes, has demonstrated the power of intramolecular C-S bond formation. indexcopernicus.comresearchgate.netnih.gov For instance, the cyclization of thiobenzanilides can be induced to form benzothiazoles. researchgate.net Analogous strategies, potentially involving the intramolecular cyclization of appropriately substituted precursors, could provide a direct and efficient route to the benzothiepine skeleton. A notable example in the broader field is the scandium(III) triflate-catalyzed intermolecular cyclization between N-(arylthio)succinimides and alkynes, which proceeds with a unique 1,2-sulfur migration to form 6-substituted benzothiophenes. researchgate.net Adapting such catalytic systems to achieve seven-membered ring closure would be a significant advancement.

Furthermore, the advent of visible-light photocatalysis offers a green and powerful tool for forging complex molecular architectures. chim.itconicet.gov.arrsc.orgnih.gov This methodology allows for the generation of reactive radical intermediates under mild conditions, which can then participate in cyclization cascades. nih.govmdpi.com The development of a photocatalytic cycle that facilitates the formation of the seven-membered thiepine (B12651377) ring from readily available starting materials would represent a major breakthrough.

Another area ripe for exploration is the use of flow chemistry . springerprofessional.deuc.ptmdpi.comsci-hub.sedurham.ac.uk Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. springerprofessional.deuc.pt The synthesis of heterocyclic compounds, including indoles and oxazoles, has been successfully demonstrated using flow reactors. uc.ptmdpi.com Applying this technology to the synthesis of 4-Bromo-5-phenyl-1-benzothiepine could lead to more efficient and reproducible production, enabling further studies into its reactivity and properties. A one-pot, two-step synthesis of diaroyl benzothiepine-1,1-dioxides has been reported, showcasing the feasibility of streamlined synthetic approaches to this ring system. rsc.org

| Synthetic Strategy | Potential Advantages | Relevant Precedent |

| Intramolecular Cyclization | High efficiency, atom economy | Synthesis of benzothiazoles and benzothiophenes indexcopernicus.comresearchgate.netnih.govresearchgate.net |

| Visible-Light Photocatalysis | Mild reaction conditions, sustainability | Synthesis of various heterocycles via radical cyclization chim.itconicet.gov.arrsc.orgnih.govmdpi.com |

| Flow Chemistry | Enhanced control, scalability, safety | Synthesis of indoles and other heterocycles springerprofessional.deuc.ptmdpi.comsci-hub.sedurham.ac.uk |

Untapped Reactivity Profiles and Catalytic Transformations of this compound

The presence of a bromine atom at the 4-position of the benzothiepine core is a key feature that invites a wide range of chemical modifications. This halogen atom serves as a versatile synthetic handle for the introduction of new functional groups via various catalytic cross-coupling reactions.

The Suzuki cross-coupling reaction , a cornerstone of modern organic synthesis, would allow for the introduction of a diverse array of aryl and vinyl substituents at the 4-position by reacting this compound with a suitable boronic acid or ester in the presence of a palladium catalyst. This reaction is known for its broad functional group tolerance and has been successfully applied to a wide range of aryl bromides. thieme-connect.denih.gov

Similarly, the Heck coupling reaction offers a powerful method for the formation of carbon-carbon bonds by reacting the bromo-benzothiepine with an alkene. researchgate.netrsc.orgnih.govthieme.deorganic-chemistry.org This would enable the introduction of various alkenyl groups, further expanding the chemical space accessible from this scaffold. The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling. researchgate.netorganic-chemistry.org

The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based functionalities. researchgate.netnih.govacs.orgresearchgate.netchemspider.com By reacting this compound with a variety of amines in the presence of a palladium catalyst, a library of 4-amino-substituted benzothiepines could be synthesized. This is particularly interesting as nitrogen-containing heterocycles are prevalent in biologically active molecules. nih.gov

Beyond these well-established methods, there is potential for exploring less conventional transformations. For instance, the development of C-H activation strategies at other positions of the benzothiepine ring, while challenging, would offer a powerful tool for direct functionalization without the need for pre-installed handles.

| Catalytic Transformation | Reagent | Potential Product |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | 4-Aryl/vinyl-5-phenyl-1-benzothiepine |

| Heck Coupling | Alkene | 4-Alkenyl-5-phenyl-1-benzothiepine |

| Buchwald-Hartwig Amination | Amine | 4-Amino-5-phenyl-1-benzothiepine |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-5-phenyl-1-benzothiepine |

| Reductive Cross-Coupling | Vinyl acetate | 4-Vinyl-5-phenyl-1-benzothiepine acs.org |

| Multimetallic Catalysis | Aryl triflate | 4-Aryl-5-phenyl-1-benzothiepine nih.gov |

Rational Design and Synthesis of Derivatives with Tailored Physicochemical Attributes

The ability to rationally design and synthesize derivatives with specific, predictable properties is a major goal in modern chemistry. For this compound, this involves understanding the structure-property relationships that govern its behavior and using this knowledge to create new molecules with tailored physicochemical attributes.

By systematically modifying the substituents on the benzothiepine core, it is possible to fine-tune properties such as solubility, lipophilicity, and electronic character. For example, the introduction of polar functional groups via the cross-coupling reactions described in the previous section could enhance the aqueous solubility of the resulting derivatives. Conversely, the addition of lipophilic moieties could increase their solubility in organic media.

The principles of rational drug design can be applied to create derivatives with potential biological activity. nih.govresearchgate.netwisdomlib.orgnih.govresearchgate.netmdpi.com By considering the three-dimensional structure of a biological target, it may be possible to design benzothiepine derivatives that bind with high affinity and selectivity. The phenyl group at the 5-position and the bromo group at the 4-position provide a foundation for creating a diverse library of compounds for screening.

Furthermore, the synthesis of derivatives with interesting photophysical properties is another exciting avenue. The extended π-system of the benzothiepine core, which can be further modulated by the introduction of different substituents, suggests that these compounds could have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes.

Integration of Advanced Computational Modeling and Machine Learning in Benzothiepine Research

The synergy between experimental and computational chemistry is a powerful driver of scientific discovery. In the context of benzothiepine research, advanced computational modeling and machine learning techniques can provide invaluable insights and accelerate the research and development process.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformation, and reactivity of this compound and its derivatives. espublisher.come3s-conferences.orgajchem-a.com These calculations can help to rationalize observed experimental outcomes and to predict the properties of yet-to-be-synthesized molecules. For instance, DFT can be used to model the transition states of potential reactions, providing insights into their feasibility and selectivity.

Machine learning (ML) is rapidly emerging as a transformative tool in chemistry. nih.govmit.edunih.govbohrium.comacs.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govmit.edunih.govacs.org For benzothiepine chemistry, ML could be used to predict the success of various cross-coupling reactions or to identify promising new synthetic strategies.